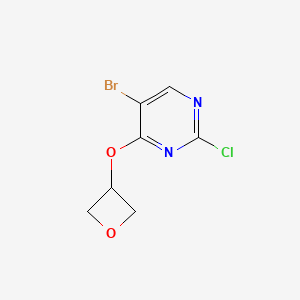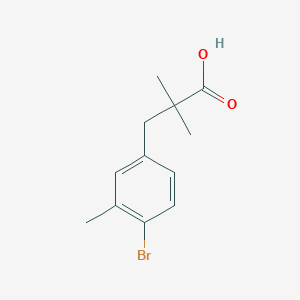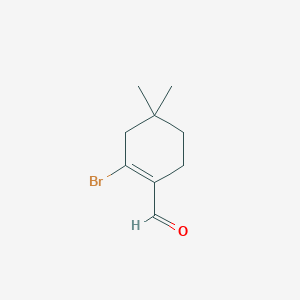
1-tert-butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate
Übersicht
Beschreibung
1-tert-Butyl 3-methyl 2-methyl-1H-pyrrole-1,3-dicarboxylate (TBMPD) is an organic compound belonging to the family of pyrroles. It is a colorless solid at room temperature and is soluble in many organic solvents. TBMPD has been widely studied due to its interesting chemical properties and potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Molecules
The compound is used in the synthesis of chiral molecules, which are essential in creating specific enantiomers of a drug. This is crucial because different enantiomers of a drug can have different biological activities. The tert-butyl group in the compound provides steric hindrance, which is beneficial in stereoselective reactions .
Development of Antimicrobial Agents
Research indicates that derivatives of this compound have shown promising antimicrobial potential. This application is significant in the development of new antibiotics and antifungal agents, especially in a time when antibiotic resistance is a growing concern .
Material Science
In material science, this compound can be used to synthesize polymers with specific properties. The pyrrole ring can interact with other molecules and materials, potentially leading to the development of new types of conductive polymers or other innovative materials .
Catalysis
The compound’s structure allows it to act as a ligand in catalytic systems. This can be particularly useful in asymmetric catalysis, which is a method used to produce chiral molecules in a preferential orientation, an important process in pharmaceutical manufacturing .
Organic Light-Emitting Diodes (OLEDs)
Compounds containing the pyrrole moiety are being explored for their electronic properties, which can be harnessed in the development of OLEDs. These devices are used in a variety of display and lighting technologies due to their efficiency and brightness .
Neuropharmacology
The pyrrole derivative is a potential precursor in the synthesis of neuroactive compounds. These substances can interact with the nervous system and may lead to the development of new medications for neurological disorders .
Agricultural Chemistry
In agricultural chemistry, this compound could be used to create new pesticides or herbicides. The structural flexibility of the pyrrole ring allows for the development of compounds that can target specific pests or weeds without harming crops or the environment .
Flavor and Fragrance Industry
Lastly, pyrrole derivatives are known for their use in the flavor and fragrance industry. They can contribute to the synthesis of new aromatic compounds, adding to the diversity of flavors and scents available in the market .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which are structurally similar to this compound, are known to interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
Indole derivatives, which are structurally similar to this compound, are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives, which are structurally similar to this compound, are known to have a variety of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-methylpyrrole-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-8-9(10(14)16-5)6-7-13(8)11(15)17-12(2,3)4/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDXRAPBAYJABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



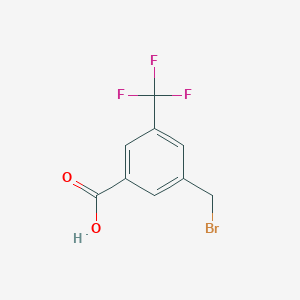

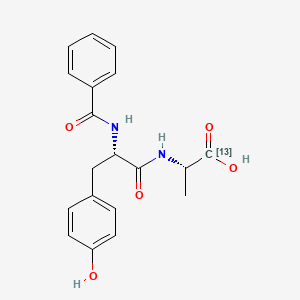
![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)

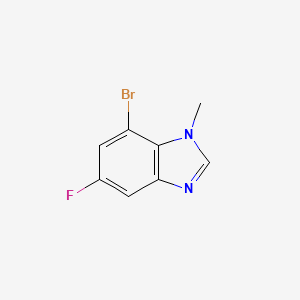
![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)


